2-Phenyl-1,3,2-dioxaborolane

説明

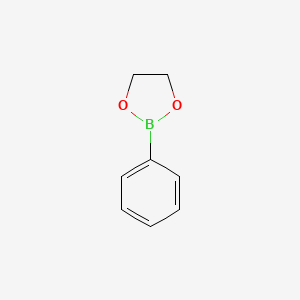

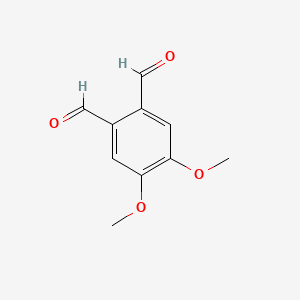

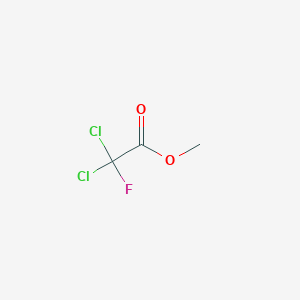

2-Phenyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C8H9BO2 . It is also known as Benzeneboronic acid, cyclic ethylene ester, Ethylene glycol phenylboronate, and phenylboronic acid ethyleneglycol ester .

Synthesis Analysis

The synthesis of this compound can be achieved from 1,3,2-Dioxaborolane-4,5-dicarboxylic acid, 2-phenyl-, 4,5-bis (1-methylethyl) ester, and Ethylene glycol . It’s also used in Suzuki–Miyaura coupling reactions .Molecular Structure Analysis

The molecular structure of this compound consists of a boron atom bonded to two oxygen atoms and a phenyl group . The average mass is 147.967 Da and the monoisotopic mass is 148.069565 Da .Chemical Reactions Analysis

This compound is used in Suzuki–Miyaura coupling reactions . The fragmentation pattern of this compound indicates an unexpected stability of the parent molecule and a major re-arrangement process leading to the formation of a species assigned as the tropylium ion .Physical and Chemical Properties Analysis

This compound has a boiling point of 84-91 °C (Press: 5 Torr) and a density of 1.0887 g/cm3 .科学的研究の応用

Synthesis and Properties

- The synthesis and properties of 2-phenyl-1,3,2-dioxaborolane derivatives, particularly 2-amino-1,3,2-dioxaborolanes, have been explored. These compounds display varied properties depending on their substituents, useful in chemical research and synthesis (Cragg, 1968).

Mass Spectra Analysis

- The mass spectra of this compound and its substituted derivatives have been examined, offering insights into molecular structures and the impact of different substituents on the molecular behavior (Kaminski & Lyle, 1978).

Serine Protease Inhibitors

- Some this compound derivatives, specifically 2-mercapto- and 2-piperazino-(methyl-phenyl)-dioxaborolanes, have been synthesized and shown inhibitory activity against serine proteases like thrombin, indicating potential medical research applications (Spencer et al., 2002).

Polymerization Catalyst

- This compound derivatives are used in catalyst-transfer Suzuki-Miyaura coupling polymerization processes, facilitating the synthesis of polymers like poly(3-hexylthiophene) with specific molecular weights and properties (Yokozawa et al., 2011).

Analytical Chemistry Applications

- In analytical chemistry, this compound is used for the derivatization of ethylene glycol, enhancing its detection in industrial solvents and lubricants using gas chromatography and mass spectrometry (Luong et al., 2013).

Catalysis and Synthesis

- It plays a role in catalytic processes such as the enantioselective hydroboration of alkenylboronic esters and the synthesis of corresponding diols, highlighting its significance in stereoselective synthesis (Wiesauer & Weissensteiner, 1996).

Dioxaborolane Derivatives in Organic Reactions

- The compound is also utilized in the dihydroxylation of olefins, forming phenylboronic esters, a key reaction in organic synthesis (Iwasawa et al., 1988).

Stability and Reactivity Studies

- Studies on the stability and reactivity of 2-(phenyl)-1,3,2-dioxaborolane and its interaction with various diols provide insights into the factors influencing the stability of boronic esters, important for understanding and optimizing chemical reactions (Roy & Brown, 2007).

Dioxaborolane in Polymerization Processes

- The use of this compound derivatives in chain-growth polymerization for synthesizing polyfluorene, indicating its role in the development of advanced materials (Yokoyama et al., 2007).

Safety and Hazards

When handling 2-Phenyl-1,3,2-dioxaborolane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

2-phenyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEMPDZEMICSMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340235 | |

| Record name | 1,3,2-Dioxaborolane, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4406-72-8 | |

| Record name | 1,3,2-Dioxaborolane, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3052639.png)

![Ethyl 4-[[2-(6-chloropurin-9-yl)acetyl]amino]benzoate](/img/structure/B3052653.png)

![1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B3052654.png)